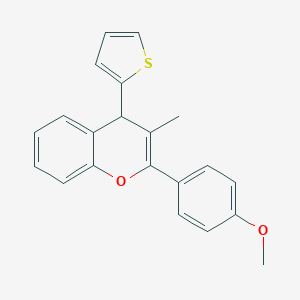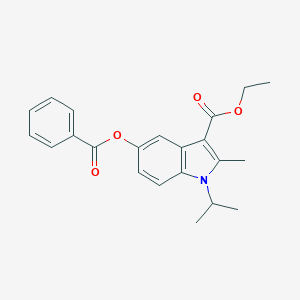
Ethyl 5-benzoyloxy-2-methyl-1-propan-2-ylindole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(benzoyloxy)-1-isopropyl-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its complex structure, which includes an indole core substituted with various functional groups, making it a valuable molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-benzoyloxy-2-methyl-1-propan-2-ylindole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. Subsequent steps include esterification, benzoylation, and other functional group modifications to achieve the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
化学反応の分析
Types of Reactions: Ethyl 5-(benzoyloxy)-1-isopropyl-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
Ethyl 5-(benzoyloxy)-1-isopropyl-2-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals
作用機序
The mechanism of action of Ethyl 5-benzoyloxy-2-methyl-1-propan-2-ylindole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .
類似化合物との比較
- Ethyl 5-(benzoyloxy)-1-methyl-2-phenyl-1H-indole-3-carboxylate
- Ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate
- Ethyl 5-(benzoyloxy)-1-isopropyl-2-ethyl-1H-indole-3-carboxylate
Comparison: Ethyl 5-(benzoyloxy)-1-isopropyl-2-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials. These differences highlight the importance of structural variations in drug design and development .
特性
CAS番号 |
380642-36-4 |
|---|---|
分子式 |
C22H23NO4 |
分子量 |
365.4g/mol |
IUPAC名 |
ethyl 5-benzoyloxy-2-methyl-1-propan-2-ylindole-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-5-26-22(25)20-15(4)23(14(2)3)19-12-11-17(13-18(19)20)27-21(24)16-9-7-6-8-10-16/h6-14H,5H2,1-4H3 |
InChIキー |
APSNHLMKIKBENC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C(C)C)C |
正規SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


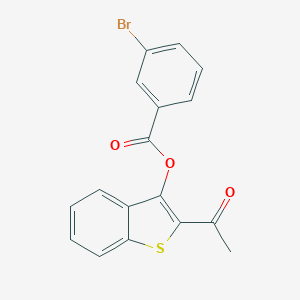
![4-(4-Bromophenyl)-2-[(2-chlorobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B375845.png)
![3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl 3-bromobenzoate](/img/structure/B375846.png)
![4-(4-Bromophenyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-3-thiophenecarboxylic acid](/img/structure/B375848.png)
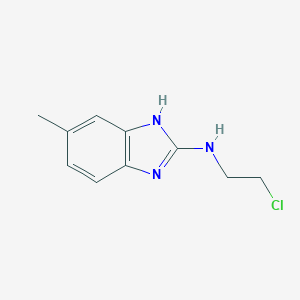
![N-[4-(dimethylamino)benzyl]-1-methyl-1H-benzimidazol-2-amine](/img/structure/B375850.png)

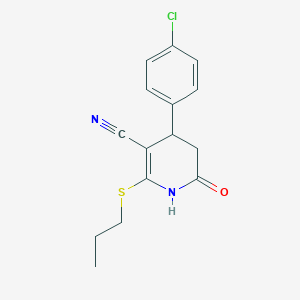
![Methyl 3-amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B375854.png)
![[3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone](/img/structure/B375856.png)
![Methyl {[3-cyano-6-methyl-4-phenyl-5-(2-toluidinocarbonyl)-1,4-dihydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B375857.png)
![[3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methoxyphenyl)methanone](/img/structure/B375859.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylate](/img/structure/B375862.png)
